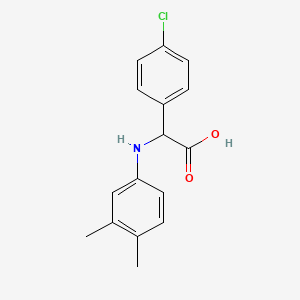

(4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of phenylboronic acid, which is commonly used in organic synthesis . It contains a chlorophenyl group, a dimethylphenylamino group, and an acetic acid group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki-Miyaura coupling . This method involves the use of boronic acids or esters, palladium catalysts, and organic halides .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenyl and dimethylphenylamino groups would contribute to the aromaticity of the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the boronic acid or ester group could participate in Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, phenylboronic acids are generally stable and easy to handle .Applications De Recherche Scientifique

Crystallization and Polymorphism

- Diclofenac Acid Crystallization : Diclofenac acid, a compound structurally similar to (4-Chloro-phenyl)-(3,4-dimethyl-phenylamino)-acetic acid, has been studied for its crystallization in two polymorphic forms within the monoclinic system. The molecules in both forms are linked via carboxyl groups, forming centrosymmetric dimers (Castellari & Ottani, 1997).

Chemical Reactions and Transformations

- Photochemical Study of Transformation Products : A study on the photolytic transformation of diclofenac and its transformation products, which are structurally related to this compound, shows significant insights into the photochemical behavior and transformation pathways of these compounds (Eriksson, Svanfelt & Kronberg, 2010).

Synthesis and Pharmacological Profiles

- Synthesis of Amino-Substituted Compounds : Research on the synthesis of 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one and its transformation into amino-substituted pyrimidines provides insights into the chemical synthesis pathways that might be relevant for similar compounds like this compound (Campaigne, Ho & Bradford, 1970).

Pharmacological Activity

- Activity of Pyrrolizine Derivatives : A study on 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), which is similar in structure to this compound, reveals its inhibitory activity on cyclo-oxygenase and 5-lipoxygenase, suggesting potential pharmacological applications for structurally related compounds (Laufer, Tries, Augustin & Dannhardt, 1994).

Crystal Structure Analysis

- Analysis of Crystal Structure : The crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which has some structural similarities, exhibits extensive hydrogen bonding and provides insights into the crystallographic characteristics that could be relevant for this compound (Prayzner, Ojadi, Golen & Williard, 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-(3,4-dimethylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-10-3-8-14(9-11(10)2)18-15(16(19)20)12-4-6-13(17)7-5-12/h3-9,15,18H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXBJURKSJUYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)